![molecular formula C15H21N3O2S B2542967 6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione CAS No. 901721-04-8](/img/no-structure.png)
6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Synthesis of Tetrahydroisoquinoline Derivatives
The compound can be used in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . This process involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
Medicinal Chemistry
Isoquinolines and 1,2,3,4-tetrahydroisoquinolines (THIQs), which can be synthesized from this compound, are widely distributed in nature as alkaloids and are employed in medicinal chemistry due to their diverse broad-spectrum biological activity .
Drug Development
THIQs containing natural and synthetic molecules have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development . These derivatives can be used in the treatment of various conditions, from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds to Parkinson’s disease treatment .
Synthesis of Natural Products and Synthetic Pharmaceuticals
1,2,3,4-Tetrahydroisoquinoline carboxylic acids, which can be synthesized from this compound in their optically pure form, are important building blocks for the synthesis of natural products and synthetic pharmaceuticals .
Influenza Virus Polymeraze Acidic (PA) Endonuclease Domain Inhibitors
A series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives such as esters and amides have been synthesized and evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .
Peripheral Catechol-O-Methyltransferase Inhibitor (COMTI)
6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, which can be synthesized from this compound, behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .
P-gp Inhibitor
A novel P-gp inhibitor with a quinazoline scaffold, which can be synthesized from this compound, has been found to possess high potency, low cytotoxicity, and long duration of activity in reversing doxorubicin (DOX) resistance in K562/A02 cells .
Tumor Imaging and Cancer Therapeutics
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides, which can be synthesized from this compound, have demonstrated high affinities and selectivities for sigma-2 receptor and have been used extensively as study tools in various tumor imaging and therapy .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione involves the reaction of 2-amino-5,6-dimethoxybenzamide with 3-methylbutyl isothiocyanate in the presence of a base to form the intermediate 6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2-thiol. This intermediate is then oxidized to the desired product using an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.", "Starting Materials": [ "2-amino-5,6-dimethoxybenzamide", "3-methylbutyl isothiocyanate", "Base (e.g. sodium hydroxide)", "Oxidizing agent (e.g. hydrogen peroxide or sodium hypochlorite)" ], "Reaction": [ "Step 1: 2-amino-5,6-dimethoxybenzamide is reacted with 3-methylbutyl isothiocyanate in the presence of a base (e.g. sodium hydroxide) to form the intermediate 6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2-thiol.", "Step 2: The intermediate 6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2-thiol is then oxidized using an oxidizing agent (e.g. hydrogen peroxide or sodium hypochlorite) to form the final product, 6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione." ] } | |
CAS番号 |
901721-04-8 |
製品名 |
6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione |
分子式 |
C15H21N3O2S |
分子量 |
307.41 |
IUPAC名 |
6,7-dimethoxy-4-(3-methylbutylamino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C15H21N3O2S/c1-9(2)5-6-16-14-10-7-12(19-3)13(20-4)8-11(10)17-15(21)18-14/h7-9H,5-6H2,1-4H3,(H2,16,17,18,21) |
InChIキー |
YALOTVIHYAFCNM-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC1=NC(=S)NC2=CC(=C(C=C21)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-[(1-cyanocyclobutyl)(methyl)carbamoyl]-1H-indole-2-carboxylate](/img/structure/B2542888.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea](/img/structure/B2542891.png)

![7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2542893.png)
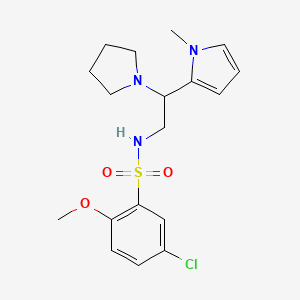
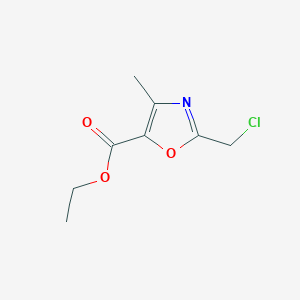
![(E)-3-(furan-2-yl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2542899.png)
![3-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2542900.png)
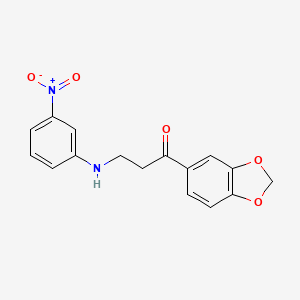
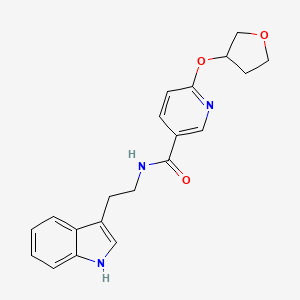
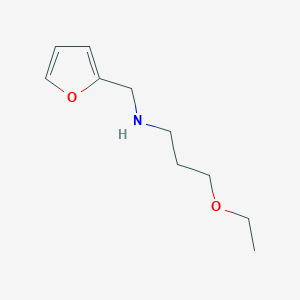
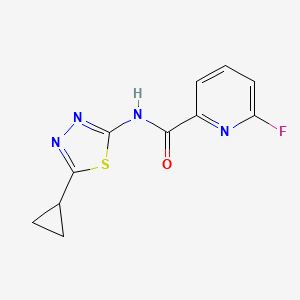
![(4-Fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2542907.png)